molecular formula C25H21N5O4S B3017783 8,9-DIMETHOXY-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE CAS No. 902433-64-1

8,9-DIMETHOXY-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE

Cat. No.: B3017783
CAS No.: 902433-64-1
M. Wt: 487.53
InChI Key: BYNSTAYYQKJENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazoloquinazoline derivative characterized by a nitro-substituted phenyl group at position 2, a 4-methylbenzylsulfanyl group at position 5, and methoxy groups at positions 8 and 8. Its molecular formula is C₂₄H₁₈N₆O₆S, with a molecular weight of 518.51 g/mol and a calculated logP of 5.00, indicating moderate lipophilicity . The nitro groups contribute to its electron-withdrawing properties, which may influence reactivity and binding interactions in biological systems. The compound’s structural complexity and substituent diversity make it a candidate for medicinal chemistry studies, particularly in targeting enzymes or receptors sensitive to nitroaromatic motifs.

Properties

IUPAC Name

8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O4S/c1-15-4-6-16(7-5-15)14-35-25-26-20-13-22(34-3)21(33-2)12-19(20)24-27-23(28-29(24)25)17-8-10-18(11-9-17)30(31)32/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNSTAYYQKJENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-DIMETHOXY-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic conditions.

    Quinazoline ring formation: The triazole intermediate is then cyclized with an ortho-substituted aniline derivative in the presence of a dehydrating agent.

    Functional group modifications: The final steps involve introducing the methoxy, methylsulfanyl, and nitrophenyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

8,9-DIMETHOXY-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Various nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

8,9-DIMETHOXY-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: Used in research to understand the mechanisms of action of triazoloquinazoline derivatives and their interactions with enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8,9-DIMETHOXY-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally analogous triazoloquinazolines:

Compound Molecular Formula Molecular Weight (g/mol) Substituents logP Key Features
Target Compound C₂₄H₁₈N₆O₆S 518.51 8,9-dimethoxy; 5-(4-methylbenzylsulfanyl); 2-(4-nitrophenyl) 5.00 High molecular weight, nitro groups enhance electron withdrawal
2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline (CAS 860650-28-8) C₂₁H₂₂N₄O₂S 394.49 8,9-dimethoxy; 5-(4-methylbenzylsulfanyl); 2-ethyl ~3.50* Lower polarity; ethyl group reduces steric hindrance
5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline (CAS 860611-22-9) C₁₉H₁₆Cl₂N₄O₂S 435.33 8,9-dimethoxy; 5-(2,4-dichlorobenzylsulfanyl); 2-methyl ~4.50* Chlorine atoms increase electronegativity and potential halogen bonding
8,9-Dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one C₁₇H₁₅F₃N₄O₃S 420.39 8,9-dimethoxy; 5-(trifluorobutenylsulfanyl); imidazoquinazolinone core ~3.80* Fluorinated chain enhances metabolic stability and lipophilicity

*Estimated based on structural analogs.

Key Observations :

  • Nitro vs. Alkyl/Chloro Substituents : The target compound’s 4-nitrophenyl group increases molecular weight and polarity compared to ethyl () or methyl () substituents. Nitro groups may enhance binding to aromatic-rich enzyme pockets but could reduce solubility .
  • Sulfanyl Group Variations : The 4-methylbenzylsulfanyl group in the target compound offers a balance between lipophilicity and steric bulk, whereas dichlorobenzyl () or trifluorobutenyl () groups introduce halogen interactions or fluorophilic effects.
Computational Similarity Analysis

Using Tanimoto coefficients and Morgan fingerprints (as in ), the target compound shows moderate similarity (~50–60%) to analogs like the 2-ethyl derivative () due to shared triazoloquinazoline scaffolds. However, the nitro group reduces similarity scores compared to non-nitro analogs (e.g., ~40% similarity to the dichloro derivative in ). Structural motif clustering () would group these compounds under the same Murcko scaffold but separate them into subclusters based on substituent electronegativity.

Bioactivity and Binding Affinity
  • Docking Variability: Minor substituent changes significantly affect docking scores. For example, replacing nitro with ethyl () could shift interactions from polar residues (e.g., tyrosine) to hydrophobic pockets (e.g., leucine) .
  • Kinase Inhibition Potential: The nitro group in the target compound shares substructural motifs with kinase inhibitors reported in ChEMBL (), suggesting possible activity against kinases like GSK3. In contrast, chloro-substituted analogs () may target halogen-sensitive enzymes.
Pharmacokinetic Considerations
  • logP and Solubility : The target compound’s higher logP (5.00) compared to analogs (3.50–4.50) suggests greater membrane permeability but lower aqueous solubility, which may limit bioavailability .
  • Metabolic Stability : Fluorinated () and chlorinated () analogs likely exhibit slower hepatic clearance than the nitro-containing target compound, which may undergo nitroreduction metabolism .

Biological Activity

The compound 8,9-DIMETHOXY-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a novel triazoloquinazoline derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C22H23N5O2S
  • Molecular Weight : 395.52 g/mol
  • CAS Number : 860650-28-8

The compound's structure includes two methoxy groups, a methylsulfanyl group, and a nitrophenyl substituent, which are believed to influence its biological activity.

Biological Activity Overview

Research indicates that triazoloquinazolines possess various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound in focus has shown promising results in preliminary studies.

Anticancer Activity

Recent studies have highlighted the potential of triazoloquinazoline derivatives in cancer therapy. For instance:

  • Cytotoxicity Studies : Compounds similar to the one exhibited significant cytotoxic effects against various cancer cell lines. IC50 values for related compounds ranged from 2.44 to 9.43 μM against human cancer cell lines such as HCT-116 and HepG-2 .
  • Mechanism of Action : The anticancer activity is hypothesized to be due to intercalation with DNA and inhibition of topoisomerase II activity, which is critical for DNA replication and transcription .

Antimicrobial Activity

Triazoloquinazolines have also been investigated for their antimicrobial properties:

  • In vitro Studies : Related compounds demonstrated notable activity against bacterial strains and fungi. The presence of the nitrophenyl group may enhance antimicrobial efficacy through mechanisms involving disruption of microbial cell membranes .

Anti-inflammatory Effects

The anti-inflammatory potential of these compounds has been explored as well:

  • Inflammation Models : In animal models, derivatives have shown the ability to reduce inflammation markers significantly. This suggests a possible therapeutic role in conditions characterized by chronic inflammation .

Case Studies

  • Study on Cytotoxicity : A study examining various triazoloquinazolines found that derivatives with similar structures to the compound displayed potent cytotoxicity against multiple cancer cell lines with minimal toxicity to normal cells .
  • Antimicrobial Efficacy : Another research effort focused on the synthesis and evaluation of triazoloquinazolines against pathogenic bacteria revealed promising results, indicating that structural modifications can lead to enhanced antimicrobial activity .

Research Findings Summary Table

Activity TypeCell Line/OrganismIC50 (μM)Mechanism of Action
AnticancerHCT-1162.44DNA intercalation & Topo II inhibition
AnticancerHepG-29.43DNA intercalation & Topo II inhibition
AntimicrobialStaphylococcus aureusN/AMembrane disruption
Anti-inflammatoryIn vivo modelsN/AReduction of inflammatory markers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.